
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 347.4 g/mol. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is not fully understood. However, it is believed that the compound inhibits the growth of microorganisms by interfering with their metabolic pathways. It has also been suggested that the compound may act as a DNA intercalator, disrupting the replication and transcription of DNA.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has biochemical and physiological effects on various organisms. It has been shown to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been shown to have antiproliferative effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine in lab experiments is its high solubility in organic solvents. This makes it easier to dissolve and work with in the lab. However, the compound is also toxic and can be hazardous if not handled properly. It is important to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for research on 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine. One area of interest is the development of new compounds based on the structure of this compound that may have improved biological activity. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various organisms.
In conclusion, 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a promising compound that has shown potential applications in scientific research. It has been synthesized using various methods and has been studied for its potential use as an antifungal, antibacterial, and antiproliferative agent. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has shown potential applications in scientific research. It has been used as a building block for the synthesis of various compounds that have shown biological activity. The compound has been studied for its potential use as an antifungal and antibacterial agent. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
137161-13-8 |
|---|---|
Nombre del producto |
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Fórmula molecular |
C6HCl7N2O |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
2-chloro-4-(trichloromethoxy)-6-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C6HCl7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H |
Clave InChI |
DFIFTFZOMGXZSG-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Sinónimos |
2-chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

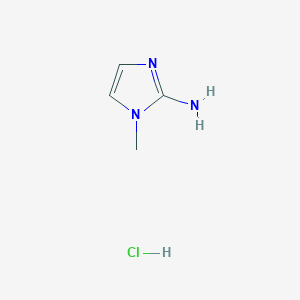
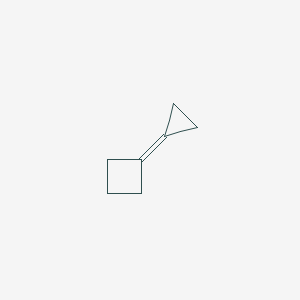
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
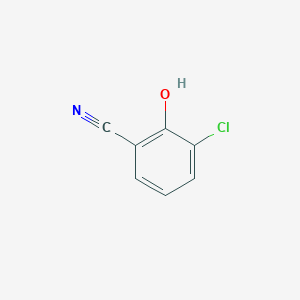
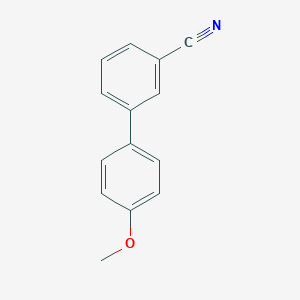
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

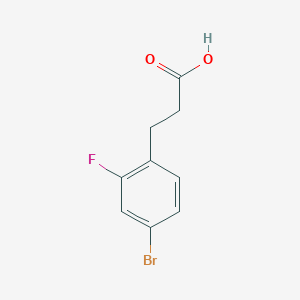
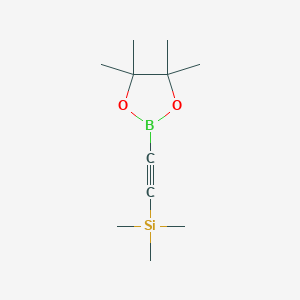

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
